![molecular formula C9H13N5O2 B2891568 8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione CAS No. 868143-58-2](/img/structure/B2891568.png)
8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione, commonly known as Theophylline, is a methylxanthine drug that is used as a bronchodilator to treat respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Theophylline is also used as a diuretic and a cardiac stimulant.
Scientific Research Applications
Fluorescent Probes for Cell Imaging
One application of derivatives related to "8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione" involves the development of fluorescent probes. For instance, derivatives with aggregation-induced emission characteristics have been synthesized for use in cell imaging. These compounds exhibit stimulus-responsive fluorescent properties in solid states, useful for piezochromism, acidochromism, and solvent-induced emission changes. These properties allow for the fabrication of biocompatible fluorescent nanoparticles for cell imaging, specifically demonstrated with MCF-7 cell imaging (Lei et al., 2016).
Antimicrobial Activities
Another research direction is the exploration of antimicrobial activities. Novel derivatives carrying the biologically active sulfonamide moiety have been synthesized, showing promising antibacterial and antifungal activities. These compounds, derived from structural modifications of "8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione," have displayed higher activity compared to reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi. This demonstrates their potential as lead compounds for developing new antimicrobial agents (Ghorab et al., 2017).
Molecular Structure and Reactivity Studies
Research has also focused on understanding the molecular structure and reactivity of compounds related to "8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione." Studies have detailed the synthesis and reactivity of organochalcogen compounds derived from this chemical structure. These works contribute to a deeper understanding of intramolecular coordination, which is crucial for designing molecules with specific electronic and structural properties for various applications, including catalysis and materials science (Panda et al., 1999).
properties
IUPAC Name |
8-[(dimethylamino)methyl]-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-13(2)4-5-10-6-7(11-5)14(3)9(16)12-8(6)15/h4H2,1-3H3,(H,10,11)(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJCOKQJFKRSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((dimethylamino)methyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

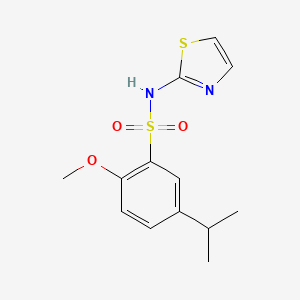
![4-[(4-Methylphenyl)thio]piperidine](/img/structure/B2891488.png)
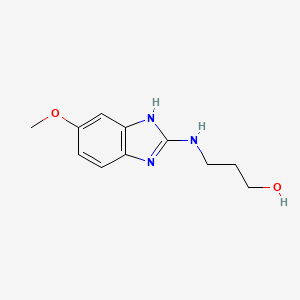

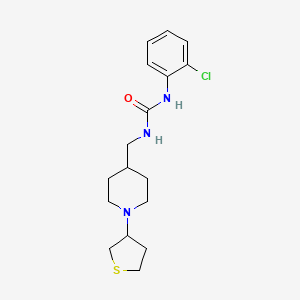
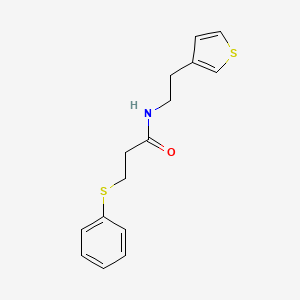
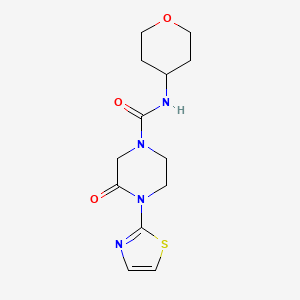
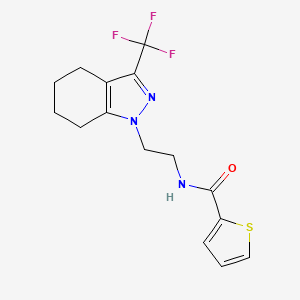
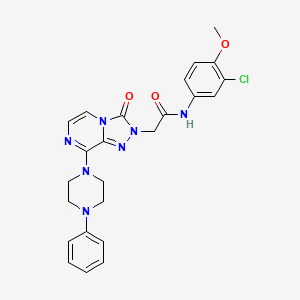
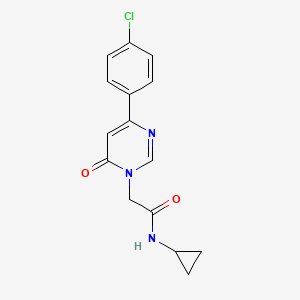

![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)
![6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2891505.png)
![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)